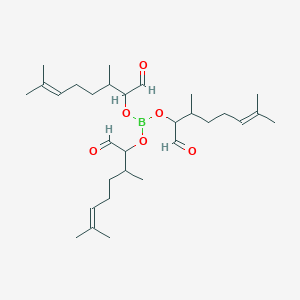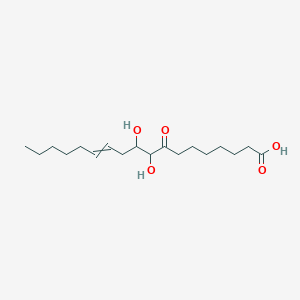
9,10-Dihydroxy-8-oxooctadec-12-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dihydroxy-8-oxooctadec-12-enoic acid is a compound with the molecular formula C18H32O5. It is a derivative of octadecenoic acid and is characterized by the presence of two hydroxyl groups and one oxo group on its carbon chain. This compound is known for its biological activity and is found in various biological systems, including human blood plasma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydroxy-8-oxooctadec-12-enoic acid typically involves the oxidation of linoleic acid. One common method includes the use of microbial enzymes to catalyze the oxidation process. The reaction conditions often involve maintaining a specific pH and temperature to optimize the enzyme activity .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes, utilizing genetically engineered microorganisms that can efficiently convert linoleic acid to this compound. These processes are designed to be scalable and cost-effective, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
9,10-Dihydroxy-8-oxooctadec-12-enoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional oxo groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products Formed
Oxidation Products: Compounds with additional oxo groups.
Reduction Products: Compounds with additional hydroxyl groups.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
9,10-Dihydroxy-8-oxooctadec-12-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of bio-based materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 9,10-Dihydroxy-8-oxooctadec-12-enoic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in oxidative stress and inflammation. The compound can also influence signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
9,10,11-Trihydroxyoctadec-12-enoic acid: Similar structure with an additional hydroxyl group.
10,12-Octadecadienoic acid, 9,14-dihydroxy, TMS, methyl ester: Similar structure with different functional groups.
Uniqueness
9,10-Dihydroxy-8-oxooctadec-12-enoic acid is unique due to its specific combination of hydroxyl and oxo groups, which confer distinct chemical and biological properties. Its ability to modulate various biological pathways sets it apart from other similar compounds .
Properties
CAS No. |
138604-79-2 |
|---|---|
Molecular Formula |
C18H32O5 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
9,10-dihydroxy-8-oxooctadec-12-enoic acid |
InChI |
InChI=1S/C18H32O5/c1-2-3-4-5-6-9-12-15(19)18(23)16(20)13-10-7-8-11-14-17(21)22/h6,9,15,18-19,23H,2-5,7-8,10-14H2,1H3,(H,21,22) |
InChI Key |
NIOKCFABUMZUDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC(C(C(=O)CCCCCCC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


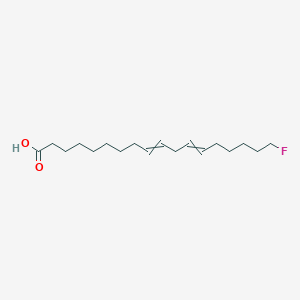
![Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]-](/img/structure/B14264967.png)
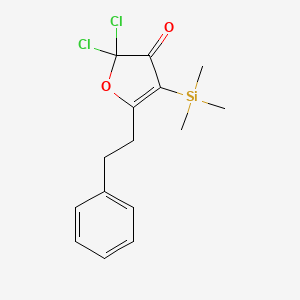
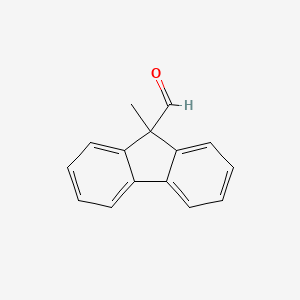
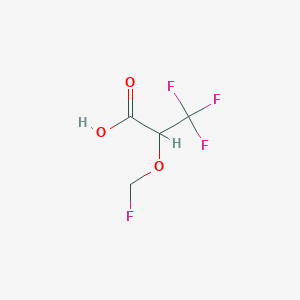
![Benzyl 3-[(diphenoxyphosphoryl)oxy]butanoate](/img/structure/B14264986.png)
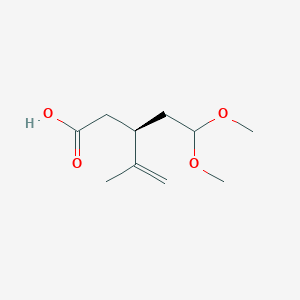
![8-Methyl-10-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B14265003.png)
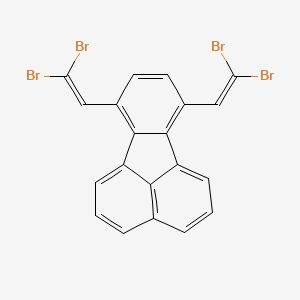
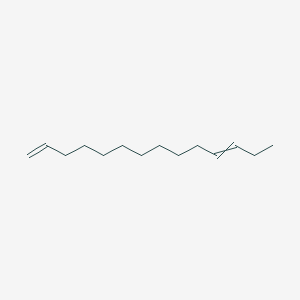
![(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxy-propanoyl]amino]-3-hydroxy-butanoyl]amino]-4-methyl-pentanoyl]amino]-4-oxo-butanoyl]amino]-3-phenyl-propanoic acid](/img/structure/B14265016.png)
![N,N-Diphenyl-4-[2-phenyl-3-(thiophen-2-yl)prop-1-en-1-yl]aniline](/img/structure/B14265032.png)
![5,5'-Methylenebis[1-methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole]](/img/structure/B14265037.png)
